molecular formula C8H9BClO2 B12530955 [(3-Chloro-4-methoxyphenyl)methyl](hydroxy)boranyl CAS No. 718642-18-3

[(3-Chloro-4-methoxyphenyl)methyl](hydroxy)boranyl

Cat. No.: B12530955
CAS No.: 718642-18-3
M. Wt: 183.42 g/mol
InChI Key: AARIDVICQJBSPY-UHFFFAOYSA-N
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Description

(3-Chloro-4-methoxyphenyl)methylboranyl is an organoboron compound that features a boron atom bonded to a hydroxy group and a [(3-chloro-4-methoxyphenyl)methyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methoxyphenyl)methylboranyl typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with a boronic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the formation of the boron-carbon bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methoxyphenyl)methylboranyl undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a boronic acid derivative.

    Reduction: The compound can be reduced to form a borane derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of borane derivatives.

    Substitution: Formation of substituted [(3-chloro-4-methoxyphenyl)methyl] derivatives.

Scientific Research Applications

(3-Chloro-4-methoxyphenyl)methylboranyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methoxyphenyl)methylboranyl involves its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, affecting their function. This interaction can modulate various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

(3-Chloro-4-methoxyphenyl)methylboranyl can be compared with other organoboron compounds such as:

    Phenylboronic acid: Similar in structure but lacks the chloro and methoxy substituents.

    3-Chlorophenylboronic acid: Similar but lacks the methoxy group.

    4-Methoxyphenylboronic acid: Similar but lacks the chloro group.

Properties

CAS No.

718642-18-3

Molecular Formula

C8H9BClO2

Molecular Weight

183.42 g/mol

InChI

InChI=1S/C8H9BClO2/c1-12-8-3-2-6(5-9-11)4-7(8)10/h2-4,11H,5H2,1H3

InChI Key

AARIDVICQJBSPY-UHFFFAOYSA-N

Canonical SMILES

[B](CC1=CC(=C(C=C1)OC)Cl)O

Origin of Product

United States

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